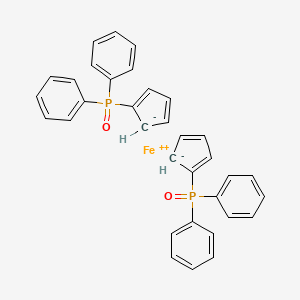
Ferrocen, 1,1'-Bis(diphenylphosphinyl)-
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1,1’-bis(diphenylphosphino)ferrocene is extensively used in scientific research due to its versatility as a ligand. Some of its applications include :
Chemistry: Used in homogeneous catalysis, particularly in palladium-catalyzed coupling reactions.
Biology: Employed in the synthesis of coordination compounds.
Medicine: Investigated for its potential in drug development.
Industry: Utilized in the production of functional materials such as tailored dyes and OLED components.
Wirkmechanismus
Target of Action
1,1’-Bis(diphenylphosphino)ferrocene dioxide, commonly abbreviated as dppf, is an organophosphorus compound . It is primarily used as a ligand in homogeneous catalysis . The primary targets of dppf are metal ions, particularly palladium and ruthenium . These metal ions play crucial roles in various chemical reactions, and the binding of dppf can significantly influence their reactivity and selectivity .
Mode of Action
Dppf acts by forming metal complexes . It binds to the metal ions, thereby altering their electronic and steric environments . This can enhance the metal ion’s ability to catalyze certain reactions. For instance, the palladium derivative, (dppf)PdCl2, is popular for palladium-catalyzed coupling reactions .
Biochemical Pathways
While dppf is primarily used in chemical reactions rather than biological systems, it can influence several biochemical pathways when used as a catalyst. For instance, it has been used as a ligand for ruthenium-catalyzed greener amine synthesis from amines and alcohols by hydrogen-borrowing . It is also employed as a ligand for Buchwald-Hartwig cross coupling .
Pharmacokinetics
Its solubility, stability, and reactivity can be influenced by various factors, which could impact its bioavailability if it were to be used in a biological context .
Result of Action
The primary result of dppf’s action is the facilitation of various chemical reactions. By forming complexes with metal ions, it can enhance their catalytic activity and influence the outcome of the reaction . For example, it promotes the amination of aryl chlorides, sulfamates, mesylates, and triflates .
Action Environment
The action of dppf can be influenced by various environmental factors. For instance, it is sensitive to air and moisture . Therefore, it is typically stored under nitrogen in a cool, dry place . The reaction conditions, such as temperature and solvent, can also impact its reactivity and the outcome of the catalyzed reaction .
Biochemische Analyse
Biochemical Properties
Ferrocene, 1,1’-bis(diphenylphosphinyl)-, plays a significant role in biochemical reactions, primarily as a ligand in catalytic systems. It interacts with various enzymes and proteins, facilitating reactions such as palladium-catalyzed coupling reactions. The compound forms complexes with metals like palladium, nickel, and ruthenium, which are crucial for catalytic processes. These interactions often involve the coordination of the phosphine groups to the metal centers, enhancing the reactivity and stability of the catalytic complexes .
Cellular Effects
The effects of Ferrocene, 1,1’-bis(diphenylphosphinyl)-, on cells and cellular processes are primarily related to its role in catalysis. It influences cell function by participating in reactions that modify cellular components. For instance, its involvement in palladium-catalyzed coupling reactions can impact cell signaling pathways and gene expression by facilitating the synthesis of bioactive molecules. Additionally, the compound’s ability to form stable complexes with metals can affect cellular metabolism by altering the availability of essential metal ions .
Molecular Mechanism
At the molecular level, Ferrocene, 1,1’-bis(diphenylphosphinyl)-, exerts its effects through binding interactions with metal centers. The phosphine groups coordinate to the metal ions, forming stable complexes that can catalyze various reactions. These interactions can lead to enzyme activation or inhibition, depending on the specific catalytic process. The compound’s structure allows for fine control over the catalytic activity, making it a valuable ligand in homogeneous catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ferrocene, 1,1’-bis(diphenylphosphinyl)-, can change over time due to its stability and degradation. The compound is generally stable under standard conditions but can degrade in the presence of strong oxidizing agents. Long-term studies have shown that its catalytic activity can be maintained over extended periods, although the exact duration depends on the specific reaction conditions and the presence of stabilizing agents .
Dosage Effects in Animal Models
The effects of Ferrocene, 1,1’-bis(diphenylphosphinyl)-, in animal models vary with dosage. At low doses, the compound can effectively catalyze reactions without causing significant toxicity. At high doses, it may exhibit toxic effects, including cellular damage and disruption of metabolic processes. Studies have shown that there is a threshold beyond which the adverse effects become pronounced, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
Ferrocene, 1,1’-bis(diphenylphosphinyl)-, is involved in metabolic pathways that include interactions with various enzymes and cofactors. Its role as a ligand in catalytic reactions can influence metabolic flux and metabolite levels by facilitating the synthesis of specific compounds. The compound’s interactions with metal ions can also affect the activity of metalloenzymes, further impacting metabolic pathways .
Transport and Distribution
Within cells and tissues, Ferrocene, 1,1’-bis(diphenylphosphinyl)-, is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its availability for catalytic reactions. The compound’s ability to form stable complexes with metals also plays a role in its distribution, as these complexes can be transported to specific cellular compartments .
Subcellular Localization
The subcellular localization of Ferrocene, 1,1’-bis(diphenylphosphinyl)-, is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles, where it can exert its catalytic effects. The localization can impact the compound’s activity and function, as the microenvironment within different cellular compartments can affect the stability and reactivity of the metal complexes formed .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-bis(diphenylphosphino)ferrocene typically involves the treatment of dilithioferrocene with chlorodiphenylphosphine. The reaction can be represented as follows :
Fe(C5H4Li)2+2ClPPh2→Fe(C5H4PPh2)2+2LiCl
The dilithiation of ferrocene is achieved using n-butyllithium in the presence of tetramethylethylenediamine (TMEDA) .
Industrial Production Methods
While the compound is commercially available, industrial production methods are similar to laboratory synthesis, involving the reaction of dilithioferrocene with chlorodiphenylphosphine .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-bis(diphenylphosphino)ferrocene undergoes various types of reactions, primarily forming metal complexes. It is commonly used in palladium-catalyzed coupling reactions .
Common Reagents and Conditions
Palladium Dichloride: Used to form the palladium derivative (dppf)PdCl₂, which is popular for palladium-catalyzed coupling reactions.
Acetonitrile or Benzonitrile: Used as adducts in the formation of palladium complexes.
Major Products
The major products formed from these reactions include metal complexes such as (dppf)PdCl₂, which are used in various catalytic processes .
Vergleich Mit ähnlichen Verbindungen
1,1’-bis(diphenylphosphino)ferrocene is unique due to its ferrocene backbone and its ability to form stable complexes with a wide range of metals. Similar compounds include :
1,2-bis(diphenylphosphino)ethane (dppe): Another bridged diphosphine ligand.
1,1’-ferrocenebis(diphenylphosphine): A related compound with similar properties.
These compounds share similar applications in catal
Eigenschaften
IUPAC Name |
[cyclopenta-1,3-dien-1-yl(phenyl)phosphoryl]benzene;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H14OP.Fe/c2*18-19(17-13-7-8-14-17,15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h2*1-14H;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCOLJZENYWZRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28FeO2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,1'-Bis(diphenylphosphino)ferrocene dioxide interesting for coordination chemistry?
A: 1,1'-Bis(diphenylphosphino)ferrocene dioxide (dppfO2) presents a unique structure with two potential coordination sites: the oxygen atoms on the phosphine oxide groups. Research suggests that dppfO2 can form adducts with various metals, including those from the 3d transition series. [] This makes it a fascinating ligand for exploring various catalytic applications.
Q2: Are there any challenges in studying the coordination chemistry of dppfO2?
A: Yes, research indicates that studying the complexation of dppfO2 with metals can be challenging. This is primarily due to the potential for ligand exchange reactions and the possibility of the compound undergoing oxidation during complex formation. [] These factors need careful consideration when designing experiments and interpreting results.
Q3: What do we know about the solid-state structure of dppfO2?
A: X-ray crystallography studies have provided valuable insights into the solid-state structure of dppfO2. The molecule crystallizes in the monoclinic crystal system, belonging to the P2(1)/c space group. [] Importantly, the crystal packing reveals the presence of intermolecular hydrogen bonds between the P=O groups and water molecules. These interactions contribute to the stability of the compound in its solid state. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


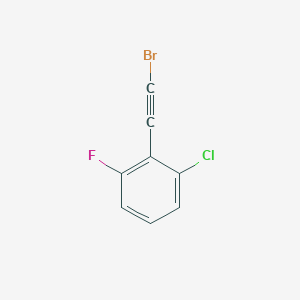
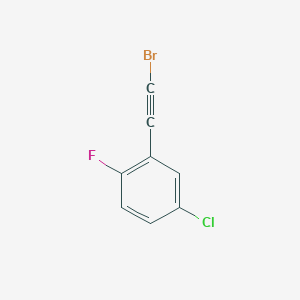
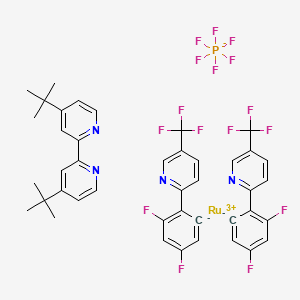
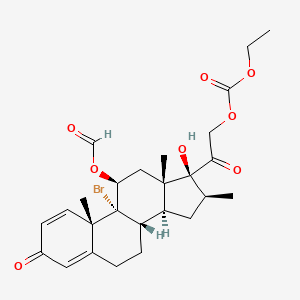
![2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B1384628.png)
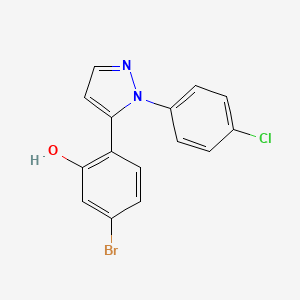
![2-Chloro-N-{4-[2-(4-fluorophenyl)-8-methoxy-3H-1,3,4-benzotriazepin-5-yl]phenyl}acetamide](/img/structure/B1384632.png)
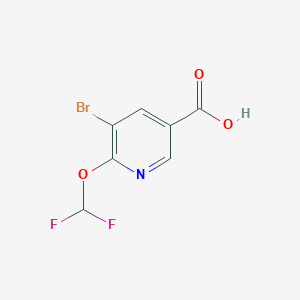
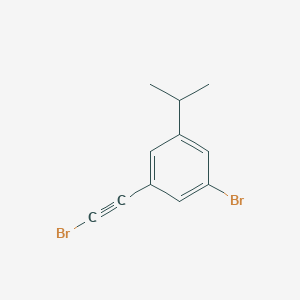
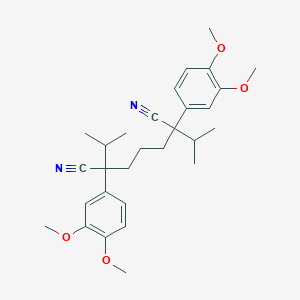
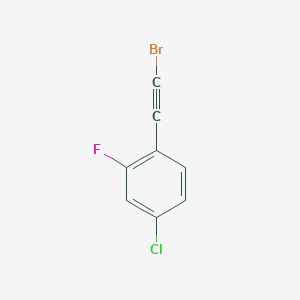
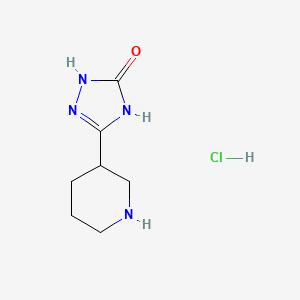
![2-[2,3-Bis(tert-butoxycarbonyl)guanidino]ethylamine hydrogen methanesulfonate](/img/structure/B1384640.png)
![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride](/img/structure/B1384642.png)
